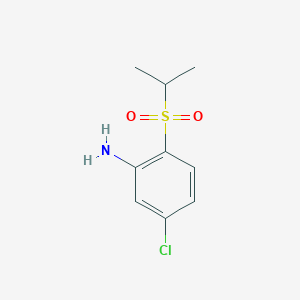

5-Chloro-2-(propane-2-sulfonyl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVKIBRQAGUGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioisosteric Optimization in Kinase Inhibitor Design: A Comparative Analysis of 5-Chloro-2-(propane-2-sulfonyl)aniline and 5-Chloro-2-isopropoxyaniline

Executive Summary

As drug development professionals push the boundaries of multiparameter optimization (MPO), the strategic application of bioisosterism remains a cornerstone of rational drug design. The transition from ether-linked to sulfone-linked substituents—specifically comparing the 5-chloro-2-isopropoxyaniline and 5-chloro-2-(propane-2-sulfonyl)aniline building blocks—illustrates a profound shift in physicochemical properties, target residence time, and metabolic stability. These specific aniline fragments are critical to the architecture of next-generation kinase inhibitors, most notably in the evolution of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) targeted therapeutics[1][2].

This technical guide dissects the causality behind choosing one bioisostere over the other, detailing their electronic profiles, binding mechanics, and the self-validating synthetic workflows required to incorporate them into advanced pharmaceutical scaffolds.

Structural and Electronic Profiling: The Causality of Choice

The replacement of an isopropoxy group with an isopropylsulfonyl group is not a simple 1:1 steric swap; it fundamentally rewrites the electronic landscape of the 5-chloroaniline core. Understanding these differences is critical for predicting both synthetic behavior and in vivo pharmacokinetics.

-

5-Chloro-2-isopropoxyaniline (The Ether Motif): The sp3-hybridized oxygen donates electron density into the aromatic ring via resonance (+M effect), counteracting its inductive withdrawal (-I). This increases the nucleophilicity of the primary amine, facilitating straightforward Nucleophilic Aromatic Substitution (SNAr) couplings. However, the electron-rich nature of the ring, combined with the metabolically labile O-CH bond, creates vulnerabilities to CYP450-mediated O-dealkylation.

-

5-Chloro-2-(propane-2-sulfonyl)aniline (The Sulfone Motif): The tetrahedral sulfur atom exerts a powerful electron-withdrawing effect (-I, -M), severely deactivating the aniline ring. This drastically reduces the pKa of the conjugate acid and the nucleophilicity of the amine, necessitating transition-metal catalysis for subsequent functionalization. However, the rigid, sterically demanding sulfone group is highly resistant to oxidative metabolism, extending the pharmacokinetic half-life[1].

Table 1: Comparative Physicochemical and Electronic Data

| Property | 5-Chloro-2-isopropoxyaniline | 5-Chloro-2-(propane-2-sulfonyl)aniline |

| Linkage Type | Ether (-O-) | Sulfone (-SO2-) |

| Electronic Effect | Electron Donating (+M) / Inductive Withdrawing (-I) | Strongly Electron Withdrawing (-I, -M) |

| Aniline Nucleophilicity | High (Facilitates standard SNAr) | Very Low (Requires Pd-Catalysis) |

| Topological Polar Surface Area | ~35.2 Ų (Aniline + Ether) | ~68.5 Ų (Aniline + Sulfone) |

| Metabolic Liability | High (CYP450 O-dealkylation) | Low (Highly resistant to oxidation) |

| H-Bond Acceptor Count | 1 (Weak, flexible) | 2 (Strong, rigid, directional) |

Target Binding Mechanics (Kinase Pocket Paradigm)

In the context of ATP-competitive kinase inhibitors, the orientation of the 2-position substituent on the aniline ring dictates the interaction with the hinge region and the solvent-front/hydrophobic pockets.

The isopropoxy group acts as a conformationally flexible hydrophobic filler. It can adapt to shallow hydrophobic pockets but offers only weak hydrogen-bond acceptor capabilities. Conversely, the isopropylsulfonyl group introduces a rigid, tetrahedral geometry. The highly polarized S=O bonds serve as potent, directional hydrogen-bond acceptors. In ALK inhibitors like Ceritinib (LDK378), the sulfonyl group engages in critical interactions that anchor the molecule, while its steric bulk helps overcome resistance mutations (e.g., L1196M) that typically clash with less rigid structures[1]. In EGFR inhibitors, the sulfone bioisostere has been explored to bypass C797S resistance by altering the binding kinetics and exit vectors[2].

Figure 1: Pharmacophore Exit Vector Analysis (EVA) of Ether vs. Sulfone Bioisosteres.

Self-Validating Synthetic Workflows

The disparate electronic properties of these bioisosteres dictate entirely different synthetic strategies. As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system: the choice of reagents must anticipate the electronic nature of the intermediates.

Protocol A: Synthesis of 5-Chloro-2-isopropoxyaniline

Causality: We utilize 2-amino-4-chlorophenol as the starting material. To prevent N-alkylation, a weak base (K2CO3) is used to selectively deprotonate the phenol (pKa ~9.5) over the aniline (pKa ~4.5).

-

Deprotonation: Suspend 2-amino-4-chlorophenol (1.0 eq) and K2CO3 (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to generate the phenoxide.

-

Alkylation: Add 2-bromopropane (1.2 eq) dropwise. Heat the reaction to 60°C for 12 hours. The steric bulk of the isopropyl group slows the reaction, requiring elevated temperature.

-

Validation: Monitor via LC-MS. The product mass [M+H]+ = 186.1 should dominate. Extract with EtOAc/H2O to remove DMF and salts.

Protocol B: Synthesis of 5-Chloro-2-(propane-2-sulfonyl)aniline

Causality: The synthesis requires building the sulfone from a thioether. Crucially, oxidation of the thioether to the sulfone must occur before the reduction of the nitro group to the aniline; otherwise, the aniline will be oxidized to a reactive nitroso species.

-

SNAr Thioetherification: React 2,4-dichloronitrobenzene (1.0 eq) with propane-2-thiol (1.1 eq) and NaH (1.2 eq) in THF at 0°C. The strongly electron-withdrawing nitro group activates the ortho-chlorine for displacement.

-

Oxidation: Treat the resulting intermediate with mCPBA (2.5 eq) in DCM at 0°C to room temperature. The thioether is oxidized through the sulfoxide to the sulfone.

-

Reduction: Reduce the nitro group using Fe powder (5.0 eq) and NH4Cl in EtOH/H2O at 80°C. This mild reduction preserves the chloro and sulfone groups.

-

Validation: LC-MS will show [M+H]+ = 234.0. The dramatic shift in retention time confirms the reduction of the polar nitro group to the amine.

Figure 2: Self-Validating Synthetic Workflows for Isopropoxy and Sulfonyl Anilines.

Downstream Application: Overcoming Coupling Limitations

When incorporating these building blocks into a pyrimidine core (the classic kinase inhibitor scaffold), their divergent electronics dictate the coupling chemistry:

-

Isopropoxyaniline can be coupled via standard acid-catalyzed SNAr (e.g., with 2-chloropyrimidine in isopropanol with catalytic HCl) due to its retained nucleophilicity.

-

Isopropylsulfonylaniline will fail under SNAr conditions. It requires a Buchwald-Hartwig Cross-Coupling .

-

Protocol Standard: Use Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in dioxane at 100°C. Xantphos is critical here; its wide bite angle facilitates the reductive elimination step, which is otherwise sluggish with highly electron-deficient anilines[1].

-

Conclusion

The bioisosteric replacement of an isopropoxy group with an isopropylsulfonyl group on a 5-chloroaniline scaffold is a masterclass in multiparameter optimization. While it introduces synthetic complexity and necessitates transition-metal catalysis for downstream assembly, the payoff in metabolic stability, target residence time, and the ability to overcome kinase resistance mutations makes it an indispensable strategy in modern oncology drug development.

References

-

Marsilje, T. H., et al. "Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials." Journal of Medicinal Chemistry, 2013, 56(14), 5675–5690. [1]

-

Chen, L., et al. "Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2018, 61(10), 4290-4300. [2]

Sources

The Therapeutic Potential of Sulfonyl Aniline Derivatives in Drug Discovery: A Technical Whitepaper

Executive Summary

Sulfonyl aniline derivatives (SADs), characterized by a sulfonamide moiety linked to an aniline ring, have evolved from their historical origins as basic antimicrobial agents into highly sophisticated tools in modern oncology and targeted therapeutics. As a Senior Application Scientist, I have observed a paradigm shift in how we leverage this pharmacophore. Rather than relying solely on traditional competitive inhibition, contemporary drug discovery utilizes SADs to hijack cellular machinery or selectively target the tumor microenvironment.

This whitepaper explores the two most prominent therapeutic paradigms for sulfonyl anilines: Targeted Protein Degradation (Molecular Glues) and Isoform-Selective Metalloenzyme Inhibition . By dissecting the structural biology, structure-activity relationships (SAR), and self-validating experimental workflows, this guide provides actionable insights for drug development professionals.

Paradigm 1: Molecular Glues and Targeted Protein Degradation

The discovery that aryl sulfonamides like indisulam and E7820 function as "molecular glues" has revolutionized targeted protein degradation [1]. Unlike Proteolysis Targeting Chimeras (PROTACs), which require long linkers and distinct binding pockets for both the target and the ligase, molecular glues neo-functionalize shallow, non-conserved pockets on E3 ligases to recruit neo-substrates[2].

Mechanistic Causality: The DCAF15-RBM39 Axis

Indisulam facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 (DDB1 and CUL4-associated factor 15) and the RNA-binding protein RBM39 [3].

-

Binding: Indisulam binds to a shallow pocket on DCAF15. Because the affinity of the drug for DCAF15 alone is relatively weak, the system relies on extensive protein-protein contacts between DCAF15 and the RRM2 domain of RBM39 to stabilize the complex [2].

-

Ubiquitination: The induced proximity allows the CRL4 E3 ligase complex to polyubiquitinate RBM39.

-

Degradation & Apoptosis: Ubiquitinated RBM39 is degraded by the 26S proteasome, leading to widespread aberrant pre-mRNA splicing and subsequent apoptosis in dependent cancer lineages, such as high-risk neuroblastoma and hematopoietic malignancies [1].

Diagram 1: Indisulam-mediated targeted protein degradation of RBM39 via the DCAF15 E3 ligase.

Experimental Protocol: Validation of Molecular Glue Degraders

To validate a novel sulfonyl aniline as a DCAF15-dependent molecular glue, a self-validating Co-Immunoprecipitation (Co-IP) and proximity labeling workflow must be employed [4].

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK-293T cells with plasmids encoding DCAF15-3xFLAG and RBM39-HA. Causality: HEK-293T cells provide the high transfection efficiency required to express detectable levels of the target proteins for interaction mapping.

-

Pathway Trapping (Critical Step): Pre-treat cells with MLN-4924 (1 µM) for 4 hours. Causality: MLN-4924 inhibits the NEDD8-activating enzyme (NAE), preventing the neddylation of cullins. This freezes the CRL4 complex, preventing the ubiquitination and subsequent degradation of RBM39. This "traps" the transient ternary complex so it can be physically isolated [3].

-

Drug Induction: Treat cells with the sulfonyl aniline derivative (e.g., Indisulam at 10 µM) or DMSO control for 6 hours.

-

Lysis & Isolation: Lyse cells using a mild, non-denaturing buffer (e.g., 0.5% NP-40) to preserve delicate protein-protein interactions. Incubate lysates with anti-FLAG magnetic beads at 4°C overnight to pull down DCAF15.

-

Detection: Elute the complex and perform Western blotting against the HA-tag. A strong HA signal in the drug-treated lane (absent in DMSO) confirms drug-induced ternary complex formation.

Diagram 2: Experimental workflow for validating DCAF15-dependent molecular glues.

Paradigm 2: Isoform-Selective Metalloenzyme Inhibition

Beyond protein degradation, sulfonyl anilines are the premier zinc-binding groups (ZBGs) for inhibiting Carbonic Anhydrases (CAs). The clinical challenge has historically been off-target toxicity, as humans possess 15 CA isoforms. Cytosolic CA I and II are ubiquitous, whereas CA IX and XII are membrane-bound and selectively overexpressed in hypoxic solid tumors (e.g., colorectal and cervical cancers) to manage intracellular acidification [5].

Structural Engineering for Tumor Selectivity

To target CA IX/XII without inhibiting cytosolic CA I/II, researchers have engineered benzenesulfonamide derivatives with aliphatic sulfonic acid tails [6].

Causality of Design: At physiological pH, the sulfonic acid tail is fully deprotonated and highly negatively charged. This renders the molecule completely membrane-impermeant. Consequently, the drug can only access and inhibit the extracellular active sites of tumor-associated CA IX and XII, leaving intracellular CA I and II untouched [6].

Diagram 3: Mechanism of tumor-selective CAIX inhibition by impermeant sulfonyl anilines.

Experimental Protocol: Hypoxic Cell-Based Assay for CAIX Inhibition

To validate the therapeutic efficacy and selectivity of a membrane-impermeant sulfonyl aniline, the following dual-assay system is required.

Step-by-Step Methodology:

-

Permeability Validation (Caco-2 Assay): Seed Caco-2 cells on transwell polycarbonate inserts. Apply the compound to the apical chamber and measure basolateral concentration via LC-MS/MS after 2 hours. Causality: Caco-2 monolayers form tight junctions mimicking biological barriers. A permeability coefficient (

) near zero confirms the sulfonic tail successfully prevents cytosolic entry [6]. -

Hypoxia Induction: Culture HeLa or HCT-15 cancer cells in a hypoxia chamber (1%

, 5% -

Drug Treatment & pH Monitoring: Introduce the sulfonyl aniline derivative (10-100 nM). Utilize BCECF-AM (a fluorescent pH indicator) to measure intracellular pH (

). -

Viability Readout: Measure Reactive Oxygen Species (ROS) generation via DCFDA assay and cell viability via CellTiter-Glo. Causality: Successful extracellular CAIX inhibition traps acid intracellularly, dropping

, triggering ROS accumulation, and inducing apoptosis [5].

Quantitative Data Summaries

The following table synthesizes the structure-activity relationships (SAR) and quantitative metrics of key sulfonyl aniline derivatives across both therapeutic paradigms.

| Compound / Class | Primary Target | Mechanism of Action | Binding Affinity / Potency | Key Structural Feature |

| Indisulam | DCAF15 / RBM39 | Molecular Glue Degrader | AUC < 1 µM (Neuroblastoma lines) | Indole-sulfonamide core; shallow pocket binding |

| E7820 | DCAF15 / RBM39 | Molecular Glue Degrader | Nanomolar degradation of RBM39 | Aryl-sulfonamide core; high structural complementarity |

| Triazole Sulfonates | CA IX / XII | Metalloenzyme Inhibition | Aliphatic sulfonic acid tail (Membrane impermeant) | |

| Acetazolamide | Pan-CA (I, II, IX, XII) | Metalloenzyme Inhibition | Primary sulfonamide (Lacks isoform selectivity) |

Future Perspectives

The therapeutic potential of sulfonyl aniline derivatives is expanding rapidly. By understanding the atomic-level causality of how these molecules interact with E3 ligases and metalloenzymes, drug discovery professionals can rationally design next-generation therapeutics. The neo-functionalization of non-conserved ligase pockets by simple aryl-sulfonamides proves that molecular glues do not require high-affinity endogenous ligands, opening the door to targeting the "undruggable" proteome.

References

- Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC. nih.gov.

- Structural complementarity facilitates E7820-mediated degrad

- The Core Mechanism of Action of Indisulam: A Technical Guide - Benchchem. benchchem.com.

- Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of Indisulam on the Proliferation of Gastric Cancer Cells - ACS Public

- Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed. nih.gov.

- Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associ

- Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC - NIH. nih.gov.

Solubility Profiling and Process Optimization for 5-Chloro-2-(isopropylsulfonyl)aniline

The following technical guide details the solubility profile, thermodynamic modeling, and process application of 5-Chloro-2-(isopropylsulfonyl)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Lapatinib analogs).

Executive Summary

5-Chloro-2-(isopropylsulfonyl)aniline (an analog to the Lapatinib intermediate 5-Chloro-2-(methylsulfonyl)aniline) presents a unique solubility challenge due to its amphiphilic nature. The molecule contains a polar sulfonyl group (

Understanding its solubility landscape is critical for:

-

Reaction Solvent Selection: Maximizing yield during the nucleophilic substitution or reduction steps.

-

Purification: Designing cooling or anti-solvent crystallization processes to remove regioisomers.

-

Process Safety: Avoiding supersaturation events that lead to uncontrolled precipitation.

This guide provides a theoretical solubility framework, a validated experimental protocol for data generation, and a thermodynamic modeling approach to support process scale-up.

Chemical Profile & Structure-Property Relationships (SPR)

The solubility behavior of 5-Chloro-2-(isopropylsulfonyl)aniline is governed by the interplay between its functional groups.

| Feature | Chemical Moiety | Impact on Solubility |

| Polarity Head | Sulfonyl ( | High dipole moment. Promotes solubility in polar aprotic solvents (DMSO, DMF, Acetone). |

| H-Bonding | Primary Amine ( | Acts as both donor and acceptor. Enhances solubility in protic solvents (Alcohols) but less than the sulfone effect. |

| Lipophilicity | Chloro-Aromatic Ring | Reduces water solubility. Increases affinity for moderately non-polar organic solvents (Ethyl Acetate, Toluene). |

| Steric Tail | Isopropyl Group | Key Differentiator: Compared to the methyl analog, the isopropyl group increases lipophilicity ( |

Predicted Solubility Order (Decreasing)

Based on the "Like Dissolves Like" principle and dielectric constants (

-

High Solubility: DMSO > DMF > DMAc (Strong dipole interactions).

-

Moderate-High: Acetone > THF > Ethyl Acetate (Good balance for the sulfone/aromatic system).

-

Moderate: Methanol > Ethanol > Isopropanol (Protic solvents; solubility increases significantly with Temperature).

-

Low: Toluene > n-Heptane > Water (Limited interaction with the polar sulfone core).

Experimental Protocol: Dynamic Laser Monitoring

To determine the precise mole fraction solubility (

Methodology

-

Preparation: Excess solute is added to a specific mass of solvent in a jacketed glass vessel.

-

Equilibration: The mixture is stirred at a constant speed (e.g., 400 rpm).

-

Heating: The temperature is increased stepwise (e.g., 0.1 K/min).

-

Detection: A laser beam passes through the suspension. A photodetector measures the intensity of the transmitted light.

-

Suspension: High scattering

Low intensity. -

Dissolution: Clear solution

Max intensity.

-

-

Endpoint: The temperature at which the laser intensity reaches a stable maximum is recorded as the saturation temperature (

).

Workflow Diagram (Graphviz)

Figure 1: Schematic of the Dynamic Laser Monitoring system for solubility determination.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation during process design.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for sulfonyl-aniline systems.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis.

-

Parameter A: Related to the non-ideality of the solution.

-

Parameter B: Related to the enthalpy of solution.

-

Parameter C: Related to the temperature dependence of enthalpy.

-

Van't Hoff Analysis

To understand the driving force of dissolution:

- (Endothermic): Solubility increases with temperature (Typical for this compound).

- (Spontaneous): The dissolution is favorable.

Process Application: Purification Strategy

The primary application of this solubility data is in the Recrystallization of the intermediate to remove impurities (e.g., regioisomers or unreacted starting materials).

Recommended Solvent System

Based on the structural analog (Lapatinib intermediate):

-

Solvent: Methanol or Ethanol (Good temperature dependence).

-

Anti-Solvent: Water (Drastically reduces solubility).

Crystallization Workflow

-

Dissolution: Heat the crude solid in Ethanol to near boiling (

) until fully dissolved. -

Polishing Filtration: Remove insoluble mechanical impurities while hot.

-

Cooling (Primary Nucleation): Lower temperature to the Metastable Zone Width (MSZW) limit.

-

Anti-Solvent Addition: Slowly add Water to decrease solubility and drive yield.

-

Isolation: Filter and wash with cold Ethanol/Water (1:1).

Process Diagram (Graphviz)

Figure 2: Recrystallization process flow for purification of the intermediate.

References

-

Sha, O., et al. (2018). "Solubility and Thermodynamic Analysis of 5-Chloro-2-(methylsulfonyl)aniline in Mono-solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data.

-

Wang, J., et al. (2017). "Thermodynamic Models for Solubility of Sulfonamide Derivatives in Organic Solvents." Industrial & Engineering Chemistry Research.

-

GlaxoSmithKline. (2006). "Process for the Preparation of Lapatinib and its Salts." World Intellectual Property Organization (Patent WO2006/021458).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Introduction: The Strategic Importance of the 5-Chloro-2-Substituted Aniline Scaffold

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-Substituted Anilines

The 5-chloro-2-substituted aniline framework is a cornerstone in modern synthetic chemistry, serving as a critical intermediate in the development of a wide array of high-value molecules. Its unique substitution pattern, featuring a chlorine atom meta to the amino group and a variable substituent in the ortho position, imparts specific steric and electronic properties that are instrumental in modulating the biological activity and material characteristics of target compounds.[1] Consequently, these anilines are indispensable building blocks in the pharmaceutical industry for creating novel enzyme inhibitors and receptor modulators, in agrochemicals for the synthesis of potent herbicides and insecticides, and in the materials science sector for developing advanced polymers and dyes.[1][2][3][4]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 5-chloro-2-substituted anilines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying strategic and mechanistic considerations that guide the selection of a particular synthetic route. We will explore four major approaches: the reduction of precursor nitroarenes, nucleophilic aromatic substitution, modern cross-coupling reactions, and direct electrophilic chlorination.

Core Synthetic Strategy 1: Reduction of Substituted 4-Chloro-2-Nitroarenes

This is arguably the most versatile and widely employed strategy. It is a two-stage process that involves (A) the synthesis of a suitable 4-chloro-2-nitroarene intermediate, followed by (B) the selective reduction of the nitro group to the desired aniline. The choice of method for stage A depends entirely on the nature of the desired substituent at the 2-position.

A. Formation of the Nitroarene Intermediate

1. For 2-Alkyl and 2-Aryl Substituents: Friedel-Crafts Alkylation/Arylation

The introduction of alkyl or aryl groups at the 2-position can be efficiently achieved via a Friedel-Crafts reaction on a readily available starting material, 1,4-dichloro-2-nitrobenzene. The nitro group deactivates the ring, but the directing effects of the chlorine atoms guide the incoming electrophile to the desired position.

Sources

Methodological & Application

Application Note: Optimized Protocol for Oxidation of Isopropyl Sulfide to Sulfone

Executive Summary

This Application Note details a high-efficiency, scalable protocol for the oxidation of Isopropyl Sulfide (Diisopropyl sulfide) to Isopropyl Sulfone (Diisopropyl sulfone). While traditional methods utilize peracids (e.g., m-CPBA) or permanganates, these are often unsuitable for scale-up due to shock-sensitivity, poor atom economy, and heavy metal waste.

The optimized protocol presented here utilizes Sodium Tungstate Dihydrate (

-

High Atom Economy: Water is the only theoretical byproduct.

-

Safety: Controlled exotherm profile compared to peracids.

-

Scalability: Suitable for multi-gram to kilogram synthesis.

-

Yield: Consistently

conversion with

Scientific Background & Mechanistic Insight

The Challenge of Sulfone Synthesis

The oxidation of a sulfide (

-

Step 1 (

): Sulfide -

Step 2 (

): Sulfoxide

Common issues include stopping the reaction prematurely (mixed sulfoxide/sulfone product) or using harsh conditions that degrade the alkyl chain. The isopropyl group introduces moderate steric hindrance, requiring an active electrophilic oxygen species for the second oxidation step.

Catalytic Mechanism (Tungstate Cycle)

In the absence of a catalyst,

Figure 1: Simplified catalytic cycle of Tungstate-mediated oxidation. The active peroxotungstate species transfers oxygen to the sulfur center, regenerating the tungstate for re-activation by hydrogen peroxide.

Safety Assessment (Critical)

| Hazard Category | Risk Description | Mitigation Strategy |

| Thermal Runaway | The oxidation of sulfide to sulfoxide is highly exothermic . Rapid addition of | Dosing Control: Add |

| Peroxide Accumulation | Unreacted | Temperature Monitoring: Ensure reaction initiates (exotherm observed) before continuing addition. |

| Pressure Buildup | Oxygen evolution (decomposition of | Venting: Never seal the reaction vessel. Use a reflux condenser open to inert atmosphere. |

| Peroxide Residues | Potentially explosive peroxides in the workup. | Reductive Quench: Mandatory quench with Sodium Sulfite ( |

Optimized Protocol: Tungstate-Catalyzed Oxidation

This protocol is designed for a 100 mmol scale but is linearly scalable.

Materials

-

Substrate: Isopropyl Sulfide (Diisopropyl sulfide) [CAS: 625-80-9] - 11.8 g (100 mmol).

-

Oxidant: Hydrogen Peroxide, 30% w/w aq.[1][2][3][4][5] - 28.0 g (~250 mmol, 2.5 equiv).

-

Catalyst: Sodium Tungstate Dihydrate (

) - 0.33 g (1.0 mmol, 1 mol%). -

Phase Transfer Catalyst (Optional but Recommended): Tetrabutylammonium hydrogen sulfate (TBAHS) - 0.34 g (1 mol%). Enhances rate in biphasic systems.

-

Acidic Additive: Phenylphosphonic acid (1 mol%) OR 1-2 mL of 1M

. Maintains acidic pH for catalyst activity. -

Solvent: None (Neat) or Ethyl Acetate (if substrate solubility is an issue). Note: This reaction runs well neat due to the liquid nature of the sulfide.

Experimental Workflow

Figure 2: Operational workflow for the two-stage oxidation process.

Step-by-Step Procedure

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.

-

Charging: Add Isopropyl Sulfide (11.8 g, 100 mmol), Sodium Tungstate (0.33 g), TBAHS (0.34 g), and the acidic additive to the flask.

-

Initiation: Warm the mixture to 35-40°C with vigorous stirring.

-

Oxidant Addition (Step 1 - Sulfoxide):

-

Begin adding 30%

dropwise. -

Observation: An exotherm will occur.[6] Adjust addition rate to maintain internal temperature between 50-60°C . Do not exceed 65°C to prevent sulfide volatilization (bp ~120°C, but vapor pressure is significant).

-

Add approximately half of the peroxide (1.1 equiv) over 30-45 minutes.

-

-

Reaction Drive (Step 2 - Sulfone):

-

Add the remaining

(1.4 equiv). The exotherm will be less pronounced. -

Once addition is complete, increase bath temperature to 70-75°C .

-

Stir for 3-6 hours.

-

-

In-Process Control (IPC):

-

Sample 50

of the organic layer. Dilute in EtOAc. -

Analyze via GC-MS or TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Target: Disappearance of intermediate sulfoxide (

) and appearance of sulfone (

-

-

Quenching (Critical):

-

Cool reaction to Room Temperature (RT).

-

Test for peroxides: Use starch-iodide paper (turns blue/black if positive).

-

Slowly add saturated aqueous Sodium Sulfite (

) solution while stirring until the starch-iodide test is negative. Note: This is exothermic.

-

-

Workup:

-

Extract the mixture with Ethyl Acetate (

mL). -

Wash combined organics with Brine.

-

Dry over anhydrous

or -

Filter and concentrate under reduced pressure.[7]

-

-

Purification: Isopropyl sulfone is typically a crystalline solid (mp 36-38°C) or a viscous oil that solidifies. Recrystallization from Ethanol/Water or Hexane/EtOAc can be performed if high purity (>99.5%) is required.

Alternative Method: Acetic Acid/

Use this method if Tungstate catalysts are unavailable or for non-GMP early discovery batches.

-

Reagents: Dissolve Isopropyl Sulfide (1 equiv) in Glacial Acetic Acid (5-10 volumes).

-

Oxidant: Add 30%

(3.0 equiv). -

Conditions: Heat to 80°C for 4-8 hours.

-

Note: Acetic acid acts as the catalyst, forming Peracetic Acid in situ.

-

Downside: Requires neutralization of large amounts of acid during workup and is less atom-efficient.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Stalled at Sulfoxide) | Temperature too low or pH too basic. | Increase temp to 75°C. Check pH (should be < 6). Add 1 mol% more Tungstate. |

| Sulfide Volatilization | Exotherm uncontrolled during Step 1. | Use efficient reflux condenser (coolant < 5°C). Slow down peroxide addition.[4] |

| Product Color (Yellow) | Trace impurities or over-oxidation. | Wash organic layer with 10% Sodium Bisulfite. Recrystallize from EtOH. |

| Long Reaction Time | Poor phase mixing. | Increase stirring speed (RPM > 600). Ensure PTC (TBAHS) is used. |

References

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001).[3] Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions.[3][8][9] Tetrahedron, 57(13), 2469-2476.[3]

-

Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[1][2] Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst.[2][3] Organic Letters, 7(4), 625-628.

-

Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[10] Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.[2][10] Synthesis, 49(04), 917-924.[10]

-

Vertex Pharmaceuticals. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides: Sulfide Oxidation.

Sources

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8017793B2 - Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]

- 10. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]

Application Note: Chemoselective Reduction of 5-chloro-2-(isopropylsulfonyl)nitrobenzene

Executive Summary

This Application Note details the chemoselective reduction of 5-chloro-2-(isopropylsulfonyl)nitrobenzene to its corresponding aniline. This transformation is a critical step in the synthesis of Ceritinib (LDK378) , a second-generation ALK inhibitor used in non-small cell lung cancer (NSCLC) therapy.

The Core Challenge: The substrate contains three functional groups with competing reactivities: a nitro group (

The Solution: This guide presents two validated protocols:

-

Protocol A (Stoichiometric): Iron-mediated reduction (Bechamp modification). Ideal for laboratory scale (<50 g) with 100% chemoselectivity.

-

Protocol B (Catalytic): Sulfided Platinum-on-Carbon hydrogenation. Ideal for scale-up (>50 g) requiring cleaner workup profiles.

Chemical Context & Retrosynthesis

The target molecule, 5-chloro-2-(isopropylsulfonyl)aniline , is an electron-deficient aniline due to the ortho-sulfonyl group. This electron deficiency stabilizes the amine against oxidation but makes the precursor nitro group highly susceptible to rapid reduction.

Reaction Scheme & Selectivity Landscape

Figure 1: Reaction pathway highlighting the risk of hydrodechlorination (red path) versus the desired reduction (green path).

Protocol A: Iron/Ammonium Chloride Reduction

Best For: Lab scale, high chemoselectivity requirements, limited pressure equipment.

Mechanism & Rationale

This method utilizes zero-valent iron (

-

Why it works: The redox potential of

is sufficient to reduce the nitro group but insufficient to cleave the -

Why

over

Materials Table

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant (ensure high surface area) |

| Ammonium Chloride | 3.0 - 5.0 | Electrolyte / Proton Source |

| Ethanol / Water (3:1) | 10 Vol | Solvent System |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and internal thermometer.

-

Solvation: Charge the flask with Substrate and Ethanol/Water (3:1) . Stir until suspended/dissolved.

-

Activation: Add Ammonium Chloride and heat the mixture to 60°C.

-

Reduction: Add Iron Powder in 3-4 portions over 20 minutes.

-

Observation: The reaction is exothermic. Allow temperature to rise to mild reflux (~75-80°C).

-

Color Change: Mixture will turn from pale yellow to dark grey/brown (iron oxides).

-

-

Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

-

Endpoint: Disappearance of nitro starting material.

-

-

Workup (Critical Step):

-

While hot (>60°C), filter the mixture through a Celite pad to remove iron sludge. Note: If the solution cools, the product may crystallize in the iron cake, leading to yield loss.

-

Wash the cake with hot ethanol (2 x 2 Vol).

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with Brine, dry over

, and concentrate.[1]

-

-

Purification: Recrystallization from Ethanol/Heptane is usually sufficient.

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best For: Scale-up (>50g), GMP environments, avoiding iron waste.

Mechanism & Rationale

Standard Pd/C catalysts aggressively insert into Aryl-Cl bonds. To prevent this, we use Platinum (Pt) , which has lower affinity for C-Cl insertion, and further poison the catalyst with sulfur.

-

Catalyst: 5% Pt/C (Sulfided). Commercially available (e.g., Johnson Matthey B113 type).

-

Alternative: If sulfided Pt/C is unavailable, use 5% Pt/C doped with 0.1 equiv of Vanadium pentoxide (

) or simply add 0.5 equiv of thiophene to the reaction mix.

Materials Table

| Reagent | Load | Role |

| Substrate | 1.0 | Starting Material |

| 5% Pt/C (Sulfided) | 2-5 wt% | Chemoselective Catalyst |

| Hydrogen ( | 3-5 bar | Reductant |

| Methanol or THF | 10 Vol | Solvent |

Step-by-Step Procedure

-

Safety Check: Ensure autoclave/Parr shaker is grounded. Purge with Nitrogen (

) to remove oxygen. -

Loading: Charge the vessel with Substrate , Solvent , and Catalyst .

-

Caution: Do not add dry catalyst to flammable solvents. Wet the catalyst with water (50% water wet) first.

-

-

Hydrogenation:

-

Purge vessel 3x with

, then 3x with -

Pressurize to 3–5 bar (45–75 psi) .

-

Heat to 40–50°C . Do not exceed 60°C as dehalogenation risk increases.

-

-

Agitation: High agitation speed (>800 rpm) is crucial to overcome gas-liquid mass transfer limitations.

-

Completion: Reaction typically completes in 4–6 hours.

-

Self-Validating Check: Hydrogen uptake should cease.

-

-

Workup:

-

Cool to room temperature.[2] Purge with

. -

Filter catalyst through a 0.45 micron filter (or Celite).

-

Concentrate filtrate to obtain the product.

-

Analytical Validation & Quality Control

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm.

Expected NMR Data (DMSO-d6)

-

Protons:

-

~1.1 ppm (d, 6H, Isopropyl

-

~3.4 ppm (m, 1H, Isopropyl

-

~5.8-6.0 ppm (s, 2H,

- ~6.8 ppm (d, 1H, Ar-H ortho to amine)

- ~7.5 ppm (d, 1H, Ar-H ortho to sulfone)

-

~1.1 ppm (d, 6H, Isopropyl

Process Logic & Troubleshooting

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Safety & Hazards

-

Nitro Compounds: Potentially explosive if heated to dryness. Do not distill the starting material.

-

Anilines: Toxic by inhalation and skin absorption. Use double gloving (Nitrile).

-

Iron Waste: Pyrophoric risk. The filtered iron cake may ignite if allowed to dry in air. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.

-

Hydrogenation: Standard high-pressure safety protocols apply.

References

-

Ceritinib Synthesis (Primary Source): Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[3][4] Journal of Medicinal Chemistry, 2013, 56(14), 5675–5690.[3][4]

-

Patent Methodology: Novartis AG. "Pyrimidines as ALK Kinase Inhibitors." WO/2008/073687. (Describes the general reduction of sulfonyl-nitrobenzenes).

-

Chemoselective Reduction Review: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345, 103–151. (Grounding for Pt/C vs Pd/C selectivity).

-

Iron Reduction Protocol: "Reduction of Nitroarenes to Anilines Using Activated Iron." Org. Syn. Coll. Vol., General reference for Bechamp reduction modifications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of Bifunctional 5-Chloro-2-(propane-2-sulfonyl)aniline

Executive Summary & Mechanistic Rationale

In modern pharmaceutical drug development, highly functionalized anilines are ubiquitous building blocks. Among these, 5-chloro-2-(propane-2-sulfonyl)aniline presents a unique chemoselectivity challenge. It is a bifunctional scaffold possessing both an electrophilic aryl chloride (Ar–Cl) and a nucleophilic primary amine (–NH₂).

To successfully deploy this building block in library synthesis without triggering uncontrolled oligomerization, scientists must exert absolute control over the catalytic cycle. The reactivity of this molecule is heavily governed by the bulky, strongly electron-withdrawing ortho-isopropylsulfonyl (–SO₂iPr) group:

-

Deactivation of the Amine: The –SO₂iPr group drastically reduces the nucleophilicity of the primary amine via strong inductive electron withdrawal and significant steric hindrance.

-

Activation of the Aryl Chloride: The para-relationship of the chloride to the sulfonyl group activates the C–Cl bond, making it more susceptible to oxidative addition than a standard unactivated aryl chloride.

This application note details two divergent, self-validating Buchwald-Hartwig cross-coupling protocols. By exploiting the causality between ligand bite angle, electron density, and base strength, researchers can selectively address either the aryl chloride or the aniline nitrogen .

Chemoselective Divergence: A Self-Validating System

A robust experimental protocol must be self-validating. To prove that our conditions are truly chemoselective, we rely on specific In-Process Control (IPC) metrics using UPLC-MS.

Pathway A (Substrate as Electrophile): When targeting the Ar–Cl bond with an external secondary amine (e.g., morpholine), we utilize the highly active, electron-rich biaryl monophosphine ligand BrettPhos . BrettPhos facilitates rapid oxidative addition into the Ar–Cl bond. Its extreme steric bulk promotes rapid reductive elimination, preventing the deactivated internal aniline from competing with the external secondary amine . Self-Validation: The IPC must confirm the absence of the dimerized byproduct (m/z ~431 [M+H]⁺), proving the internal amine remained inert.

Pathway B (Substrate as Nucleophile): When targeting the –NH₂ group with an external aryl bromide, we utilize the wide bite-angle bidentate ligand Xantphos . Xantphos is highly efficient for Ar–Br oxidative addition but lacks the electron density required to readily insert into the Ar–Cl bond under mild conditions . Self-Validation: The IPC must show the retention of the characteristic 3:1 chlorine isotope pattern in the product mass spectrum, confirming the Ar–Cl bond was untouched.

Visual Workflow

Divergent chemoselective Buchwald-Hartwig workflows for 5-chloro-2-(propane-2-sulfonyl)aniline.

Experimental Protocols

Protocol A: Chemoselective Amination of the Aryl Chloride

Objective: Couple the C5-chloride with an external aliphatic amine while preserving the primary aniline.

-

Preparation (Glovebox or Standard Schlenk Technique):

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-chloro-2-(propane-2-sulfonyl)aniline (233.7 g/mol , 1.0 mmol, 1.0 equiv).

-

Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1.0 mol%) and BrettPhos (13.4 mg, 0.025 mmol, 2.5 mol%).

-

Add sodium tert-butoxide (NaOtBu) (134.5 mg, 1.4 mmol, 1.4 equiv). Causality Note: NaOtBu is a strong base required to rapidly generate the highly active Pd-alkoxide intermediate necessary for BrettPhos-catalyzed Ar–Cl oxidative addition.

-

-

Solvent & Nucleophile Addition:

-

Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

-

Inject anhydrous, degassed Toluene (5.0 mL) to achieve a 0.2 M concentration.

-

Inject morpholine (104.5 µL, 1.2 mmol, 1.2 equiv).

-

-

Reaction Execution:

-

Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 2–4 hours.

-

-

Self-Validating IPC (UPLC-MS):

-

Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze.

-

Validation Check: Confirm the disappearance of the starting material (m/z 234/236) and the appearance of the morpholine adduct (m/z 285 [M+H]⁺). Ensure the dimer mass (m/z 431) is absent, validating that the internal –NH₂ did not participate.

-

-

Workup:

-

Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica, Hexanes/EtOAc).

-

Protocol B: Chemoselective N-Arylation of the Aniline

Objective: Couple the sterically hindered aniline with an external aryl bromide while preserving the C5-chloride.

-

Preparation (Glovebox or Standard Schlenk Technique):

-

To an oven-dried 20 mL reaction vial, add 5-chloro-2-(propane-2-sulfonyl)aniline (233.7 mg, 1.0 mmol, 1.0 equiv) and 4-bromotoluene (205.2 mg, 1.2 mmol, 1.2 equiv).

-

Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2.0 mol%) and Xantphos (26.0 mg, 0.045 mmol, 4.5 mol%).

-

Add cesium carbonate (Cs₂CO₃) (651.6 mg, 2.0 mmol, 2.0 equiv). Causality Note: Cs₂CO₃ is utilized because Xantphos requires a milder, insoluble base to prevent base-catalyzed degradation of the deactivated aniline at elevated temperatures.

-

-

Solvent Addition:

-

Seal the vial, remove from the glovebox, and inject anhydrous, degassed 1,4-Dioxane (5.0 mL).

-

-

Reaction Execution:

-

Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously for 12–16 hours. (The extended time is required to overcome the steric bulk of the ortho-sulfonyl group).

-

-

Self-Validating IPC (UPLC-MS):

-

Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze.

-

Validation Check: Monitor the appearance of the product mass (m/z 324 [M+H]⁺). Crucially, verify the retention of the 3:1 isotopic ratio in the mass spectrum, which explicitly confirms the Ar–Cl bond remains unbroken.

-

-

Workup:

-

Cool to room temperature, dilute with EtOAc (10 mL), wash with water (2 x 10 mL) to remove cesium salts, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

-

Quantitative Data & Parameter Summary

The following table summarizes the causal relationship between the chosen reaction parameters and the resulting chemoselectivity.

| Parameter | Protocol A: Ar–Cl Amination | Protocol B: N-Arylation | Causality / Rationale |

| Target Bond | C5–Cl (Electrophile) | N1–H (Nucleophile) | Exploits differential electrophilicity vs. nucleophilicity. |

| Catalyst System | Pd₂(dba)₃ / BrettPhos | Pd₂(dba)₃ / Xantphos | BrettPhos activates Ar–Cl; Xantphos is selective for Ar–Br over Ar–Cl. |

| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | Strong base accelerates the Ar–Cl cycle; mild base prevents side reactions. |

| Solvent | Toluene (0.2 M) | 1,4-Dioxane (0.2 M) | Toluene supports high-temp NaOtBu solubility; Dioxane is optimal for Cs₂CO₃. |

| Temperature | 90 °C | 100 °C | High thermal energy is required to overcome the steric bulk of the ortho-sulfonyl group. |

| Primary IPC Metric | Absence of dimer (m/z 431) | Retention of 3:1 Cl isotope | Validates chemoselectivity and lack of self-polymerization. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. URL:[Link]

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. URL:[Link]

-

Martinelli, J. R., Clark, T. P., Watson, D. A., Nilsen, B. A., & Buchwald, S. L. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, 73(18), 7102–7107. URL:[Link]

Application Note: 5-Chloro-2-(propane-2-sulfonyl)aniline in ALK Inhibitor Synthesis

This guide details the application of 5-Chloro-2-(propane-2-sulfonyl)aniline (also known as 5-Chloro-2-(isopropylsulfonyl)aniline) as a critical building block in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. While the approved drug Ceritinib (LDK378) utilizes the des-chloro analog (2-(isopropylsulfonyl)aniline), the 5-chloro derivative represents a vital scaffold for Structure-Activity Relationship (SAR) exploration, utilized to enhance metabolic stability and potency in next-generation kinase inhibitors.

Executive Summary

The synthesis of diarylaminopyrimidine-based ALK inhibitors relies heavily on the electronic and steric properties of the aniline substituents. 5-Chloro-2-(propane-2-sulfonyl)aniline serves as a specialized "left-hand" side building block. The introduction of the chlorine atom at the C-5 position (para to the sulfonyl group) modulates the electron density of the aromatic ring, potentially increasing halogen bonding interactions within the ATP-binding pocket of ALK and improving metabolic stability against CYP450 oxidation compared to the unsubstituted analog.

This guide provides a validated protocol for:

-

De novo synthesis of the aniline intermediate.

-

Regioselective coupling to the pyrimidine core (the critical step in ALK inhibitor assembly).

Chemical Profile & Retrosynthesis

Compound Identity[1]

-

IUPAC Name: 5-Chloro-2-(propane-2-sulfonyl)aniline

-

Common Name: 5-Chloro-2-(isopropylsulfonyl)aniline

-

Molecular Formula: C

H -

Key Functional Groups: Primary amine (nucleophile), Isopropyl sulfone (H-bond acceptor/metabolic shield), Aryl chloride (lipophilic/electronic modulator).

Retrosynthetic Analysis

The synthesis of ALK inhibitors typically follows a convergent route. The 5-Chloro-2-(propane-2-sulfonyl)aniline moiety is introduced via Nucleophilic Aromatic Substitution (S

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ALK inhibitor scaffold.

Experimental Protocols

Module A: Synthesis of 5-Chloro-2-(propane-2-sulfonyl)aniline

Prerequisite: If the aniline is not commercially available, it must be synthesized from 2,5-dichloronitrobenzene.

Reaction Scheme:

-

S

Ar: 2,5-Dichloronitrobenzene + Isopropyl thiol -

Oxidation: Thioether + mCPBA

Sulfone. -

Reduction: Sulfone + Fe/NH

Cl

Step 1: Thioalkylation (S

Ar)

-

Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 2-Propanethiol (1.1 eq), K

CO -

Procedure:

-

Dissolve 2,5-dichloronitrobenzene in DMF (0.5 M).

-

Add K

CO -

Dropwise add 2-propanethiol.

-

Stir at RT for 4 hours. The thiol selectively displaces the chloride ortho to the nitro group (activated position).

-

Workup: Dilute with water, extract with EtOAc.

-

Yield: ~85-90%.

-

Step 2: Oxidation to Sulfone

-

Reagents: Thioether intermediate, mCPBA (2.5 eq), DCM.

-

Procedure:

-

Dissolve thioether in DCM.

-

Add mCPBA portion-wise at 0°C (Exothermic!).

-

Stir overnight at RT.

-

Workup: Quench with Na

S -

Checkpoint: Confirm sulfone formation via LC-MS (M+16+16 mass shift).

-

Step 3: Nitro Reduction[1]

-

Reagents: Sulfone intermediate, Iron powder (5.0 eq), NH

Cl (5.0 eq), EtOH/H -

Procedure:

-

Suspend sulfone in EtOH/H

O. -

Add Fe powder and NH

Cl. -

Reflux (80°C) for 2-3 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Purification: Recrystallization from Ethanol/Heptane.

-

Product: 5-Chloro-2-(propane-2-sulfonyl)aniline (White/Off-white solid).

-

Module B: Coupling to Pyrimidine Core (The "Use" Case)

This is the critical application step. The aniline is coupled to 2,4,5-trichloropyrimidine . Regioselectivity is paramount: the reaction must occur at the C-4 position of the pyrimidine.

Protocol: C-4 Selective Nucleophilic Aromatic Substitution

| Parameter | Specification |

| Substrate | 2,4,5-Trichloropyrimidine (1.0 eq) |

| Nucleophile | 5-Chloro-2-(propane-2-sulfonyl)aniline (1.0 eq) |

| Base | DIPEA (N,N-Diisopropylethylamine) (2.5 eq) |

| Solvent | Isopropanol (iPrOH) or n-Butanol |

| Temperature | 80°C - 90°C |

| Time | 12 - 24 Hours |

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a condenser, dissolve 2,4,5-trichloropyrimidine (1.0 g, 5.45 mmol) in Isopropanol (15 mL).

-

Addition: Add DIPEA (2.4 mL, 13.6 mmol) followed by 5-Chloro-2-(propane-2-sulfonyl)aniline (1.27 g, 5.45 mmol).

-

Note: Adding the aniline slowly can help favor mono-substitution if bis-substitution is observed, though steric hindrance usually protects the C-2 position at this stage.

-

-

Reaction: Heat the mixture to 85°C (oil bath). Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

-

Target Mass: M+ (Pyrimidine + Aniline - HCl).

-

-

Completion: The starting aniline should be consumed. A new spot (lower R

) will appear. -

Workup:

-

Cool to Room Temperature.[3]

-

The product often precipitates directly from isopropanol.

-

Filtration: Filter the solid and wash with cold isopropanol and water.

-

Drying: Dry under vacuum at 45°C.

-

-

Characterization:

-

1H NMR: Verify the presence of the isopropyl sulfone signals (

~1.2 ppm doublet, ~3.5 ppm septet) and the pyrimidine proton ( -

Regiochemistry: NOESY NMR can confirm C-4 substitution (spatial proximity of aniline NH to Pyrimidine C-5 substituent).

-

Figure 2: Reaction pathway for the regioselective coupling of the aniline to the pyrimidine core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor nucleophilicity of aniline due to electron-withdrawing sulfone. | Switch solvent to n-Butanol and increase temp to 110°C. Add NaI (0.1 eq) as a catalyst. |

| Regioisomer Mix (C-2 vs C-4) | Reaction temperature too high initially. | Start reaction at 0°C for 1 hour, then slowly warm to RT before heating. |

| Incomplete Conversion | Steric hindrance of the sulfonyl group. | Use a stronger base like NaH in DMF (requires anhydrous conditions) to deprotonate the aniline first. |

| Impurity Formation | Oxidation of aniline (darkening). | Perform reaction under Nitrogen/Argon atmosphere. |

Safety & Handling

-

Sulfones: Generally stable, but intermediates (sulfides) are odorous. Use bleach to quench glassware.

-

Anilines: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard.[4] Handle in a fume hood.

-

Reaction: The coupling releases HCl (trapped by DIPEA). Ensure venting if scaling up.

References

-

Marsilje, T. H., et al. (2013).[5][6] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[5][6]

-

Novartis AG. (2014). "Ceritinib (Zykadia) Prescribing Information & Chemistry Review." FDA Access Data.

-

BenchChem. (2025). "Application Notes: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives." BenchChem Technical Library.

-

Wang, X., et al. (2024). "Synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure." RSC Advances.

Sources

- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ceritinib dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Optimizing Amide Bond Formation for Sterically Hindered and Electron-Deficient Anilines

Topic: Amide Coupling Reagents for 5-Chloro-2-(isopropylsulfonyl)aniline Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Case Study: 5-Chloro-2-(isopropylsulfonyl)aniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Chloro-2-(isopropylsulfonyl)aniline is a critical pharmacophore, most notably recognized as the "right-hand" fragment of the ALK inhibitor Ceritinib (LDK378) . While substituted anilines are ubiquitous in medicinal chemistry, this specific scaffold presents a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The sulfonyl group (

) at the ortho position is a potent electron-withdrawing group (EWG), dramatically reducing the nucleophilicity of the primary amine. -

Steric Hindrance: The bulky isopropyl group, combined with the sulfonyl moiety, creates significant steric crowding around the reaction center.

Standard coupling reagents (e.g., EDC/HOBt, standard carbodiimides) often result in stalled reactions, low conversion, or significant side products. This Application Note details the mechanistic hurdles and provides validated protocols using high-energy activation strategies—specifically Acid Chloride generation and T3P® (Propylphosphonic Anhydride) coupling—to ensure reproducible success.

Mechanistic Insight: The "Deactivated Aniline" Problem

To select the correct reagent, one must understand the failure mode of standard conditions.

-

The Nucleophile: The lone pair on the aniline nitrogen is delocalized into the aromatic ring. The ortho-sulfonyl group further depletes this electron density via inductive (

) and resonance ( -

The Electrophile: Standard activated esters (e.g., O-acylisourea from EDC) are often not electrophilic enough to capture this weak nucleophile before hydrolysis or rearrangement occurs (e.g.,

-acylurea formation).

Decision Matrix: Reagent Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability and scale.

Validated Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Reference: Adapted from Marsilje et al., J. Med. Chem. 2013 (Novartis).

This method is the most robust for this specific aniline. It involves converting the carboxylic acid partner into a highly reactive acid chloride in situ or as a discrete step.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

Thionyl Chloride (

) or Oxalyl Chloride ( -

5-Chloro-2-(isopropylsulfonyl)aniline (1.0 - 1.1 equiv)

-

Base: DIPEA (

-Diisopropylethylamine) or Pyridine -

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under

. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 1–2 hours until gas evolution ceases.-

Note: If using

, reflux in toluene for 2 hours, then evaporate to dryness to remove excess reagent.

-

-

Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in anhydrous DCM.

-

Coupling: To a separate flask, add 5-Chloro-2-(isopropylsulfonyl)aniline (1.0 equiv) and DIPEA (3.0 equiv) in DCM.

-

Addition: Add the acid chloride solution dropwise to the aniline solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.

-

Workup: Quench with saturated

. Extract with DCM.[1][2] Wash organics with 1N HCl (if product is not basic) and brine. Dry over

Method B: The T3P® (Propylphosphonic Anhydride) Route

Best for: Parallel chemistry, acid-sensitive substrates, and "green" chemistry requirements.

T3P is a cyclic anhydride that generates low toxicity by-products (water-soluble phosphonates) and drives reactions with deactivated amines due to its high reactivity in the presence of pyridine bases.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

5-Chloro-2-(isopropylsulfonyl)aniline (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

-

Base: Pyridine (3.0 - 5.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Protocol:

-

Setup: In a reaction vial, combine the Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (concentration ~0.2 M).

-

Addition: Add T3P solution (2.0 equiv) dropwise at RT.

-

Heating: Heat the mixture to 60–80°C .

-

Why? The deactivated aniline requires thermal energy to overcome the activation barrier, even with T3P.

-

-

Monitoring: Monitor by LCMS after 4 hours. If incomplete, add another 1.0 equiv of T3P and continue heating.

-

Workup: Dilute with EtOAc. Wash thoroughly with water (x3), 0.5M HCl, and

. The T3P by-products are water-soluble and easily removed.

Performance Comparison & Troubleshooting

Table 1: Reagent Performance for Deactivated Anilines

| Reagent System | Reactivity | Epimerization Risk | Workup Ease | Recommendation |

| Acid Chloride ( | High | Moderate | Moderate | Primary Choice for this aniline. |

| T3P / Pyridine | High | Low | Excellent | Secondary Choice ; ideal for screening. |

| HATU / DIPEA | Moderate | Low | Poor (removal of urea) | Use only if acid chloride fails. |

| EDC / HOBt | Low | Low | Good | Avoid (Insufficient activation). |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Solution: Do not add more aniline. Add more activated acid. The acid chloride may have hydrolyzed. For T3P, increase temperature to reflux.

-

-

Problem: Aniline remains unreacted.

-

Solution: Switch solvent to Pyridine (used as both solvent and base) and use

(Phosphorus oxychloride) as the activator. This is a "brute force" method for extremely hindered systems.

-

Workflow Visualization

Figure 2: General workflow for coupling deactivated ortho-sulfonyl anilines.

References

-

Marsilje, T. H., et al. (2013).[3] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675–5690.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606–631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Sources

Application Note: HPLC Method Development for 5-Chloro-2-(propane-2-sulfonyl)aniline

This Application Note is designed for analytical chemists and pharmaceutical scientists developing purity and assay methods for 5-Chloro-2-(propane-2-sulfonyl)aniline , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., ALK/EGFR inhibitors).

Introduction & Molecule Profiling

Developing a robust HPLC method requires a "First Principles" understanding of the analyte's physicochemical behavior. 5-Chloro-2-(propane-2-sulfonyl)aniline presents a unique set of challenges due to the electronic push-pull effects on the benzene ring.

Physicochemical Analysis[1][2][3][4][5][6]

-

Structure: A benzene core substituted with a primary amine (Pos 1), a bulky electron-withdrawing isopropylsulfonyl group (Pos 2), and a lipophilic chlorine atom (Pos 5).

-

Basicity (pKa): Unlike typical anilines (pKa ~4.6), the ortho-sulfonyl group is a strong electron-withdrawing group (EWG). This drastically reduces the electron density on the amine nitrogen, lowering the pKa significantly (predicted pKa < 2.0).

-

Implication: At standard HPLC pH (2.5–3.0), the molecule will likely exist predominantly in its neutral form , unlike typical anilines which are protonated.

-

-

Lipophilicity (LogP): The chloro and isopropyl groups add lipophilicity, while the sulfone and amine add polarity. The predicted LogP is approx. 1.8–2.2.[1]

-

Implication: The molecule is moderately retained on C18 phases; high aqueous starts are necessary to capture polar impurities.

-

Method Development Strategy (The "Why")

Column Selection: The C18 Standard

While the amine suggests potential silanol interactions, the reduced basicity mitigates severe tailing.

-

Primary Choice: C18 (L1) with high surface area and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Reasoning: End-capping covers free silanols, preventing secondary interactions with the amine. The C18 chain provides sufficient hydrophobic interaction for the isopropyl and chloro moieties.

Mobile Phase & pH Control[8]

-

Buffer: 0.1% Phosphoric Acid (pH ~2.1) or 10-20 mM Phosphate Buffer (pH 2.5) .

-

Reasoning:

-

Silanol Suppression: Low pH suppresses the ionization of residual silanols on the column silica (

), reducing peak tailing. -

Analyte State: It ensures the analyte remains in a consistent ionization state (neutral or partially protonated, but stable).

-

-

Organic Modifier: Acetonitrile (ACN) .

-

Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for sharper peaks and higher flow rates.

-

Detection

-

Wavelength: A Diode Array Detector (DAD) scan (200–400 nm) is mandatory during development.

-

Target: 254 nm is standard for the aromatic ring. However, 220–230 nm often yields higher sensitivity for chlorinated sulfones due to the bathochromic shift from the sulfonyl auxochrome.

Detailed Experimental Protocol

A. Instrumentation & Reagents[1][4][5][8][9][10][11]

-

System: HPLC with Binary/Quaternary Pump, Autosampler, Column Oven, DAD.[2]

-

Reagents:

-

Acetonitrile (HPLC Grade).[2]

-

Milli-Q Water (18.2 MΩ).

-

Phosphoric Acid (85%, HPLC Grade).

-

Reference Standard: 5-Chloro-2-(propane-2-sulfonyl)aniline (>98% purity).

-

B. Chromatographic Conditions (Standard Protocol)

This protocol is designed as a "Starting Point" (Scouting Gradient) that validates into a final method.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controls viscosity and retention reproducibility) |

| Injection Volume | 5 - 10 µL |

| Detection | 254 nm (Primary), 220 nm (Secondary) |

C. Gradient Program (Scouting)

Use this gradient to assess the elution profile of the main peak and impurities.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold (Traps polar impurities) |

| 2.0 | 10 | End of Hold |

| 15.0 | 90 | Linear Ramp (Elutes main peak & non-polars) |

| 18.0 | 90 | Wash Step |

| 18.1 | 10 | Return to Initial |

| 23.0 | 10 | Re-equilibration (Crucial for reproducibility) |

D. Sample Preparation[4][5]

-

Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock/precipitation).

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN first (to ensure solubility of the lipophilic chloro/isopropyl groups), then dilute to volume.

-

Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) using the Diluent.

Method Optimization & Validation Logic

System Suitability Testing (SST)

Before running samples, the system must pass these acceptance criteria to ensure data reliability (Trustworthiness).

-

Tailing Factor (

): NMT 1.5 (Ensures no secondary silanol interactions). -

Theoretical Plates (

): > 5,000 (Ensures column efficiency). -

RSD (Area): < 2.0% for 5 replicate injections (Ensures precision).

Troubleshooting Common Issues

-

Problem: Peak splitting or shoulder.

-

Cause: Sample solvent too strong (e.g., 100% ACN injection) or pH mismatch.

-

Fix: Match sample diluent to Mobile Phase A:B ratio at the start of the gradient (e.g., 90:10 Water:ACN).

-

-

Problem: Late eluting "Ghost Peaks".

-

Cause: Carryover from highly lipophilic impurities (e.g., bis-alkylated byproducts).

-

Fix: Extend the 90% B wash step to 5 minutes or use a needle wash (50:50 MeOH:Water).

-

Visualization: Method Development Workflow

The following diagram illustrates the logical decision process for optimizing the separation of this specific aniline derivative.

Caption: Logical workflow for optimizing HPLC conditions for sulfonyl-aniline derivatives, focusing on pH control and retention adjustments.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (The authoritative text on gradient elution and pH control).

-

U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

-

BenchChem. (2025).[2][3][4][5][6] Application Notes for Substituted Anilines. (General protocols for aniline analysis). Link

-

PubChem. 5-Chloro-2-(isopropylamino)aniline Compound Summary. (Structural analog data for pKa estimation). Link

- McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. (Guide for setting SST criteria).

Sources

Application Note: Optimization of Recrystallization Solvents for 5-Chloro-2-(isopropylsulfonyl)aniline

Introduction & Application Context

5-Chloro-2-(isopropylsulfonyl)aniline is a critical intermediate in the synthesis of next-generation ALK (Anaplastic Lymphoma Kinase) inhibitors, such as Ceritinib and its structural analogs. The purity of this intermediate is paramount; regioisomeric impurities or residual sulfide precursors can poison the subsequent palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) used to construct the final drug substance.

Physicochemical Profile

To design an effective purification protocol, we must first analyze the molecule's competing functional groups:

-

Sulfonyl Group (

): Highly polar, hydrogen bond acceptor. Increases melting point and water solubility relative to the parent aniline. -

Primary Amine (

): Hydrogen bond donor/acceptor. Weakly basic. -

Chloro & Isopropyl Groups: Lipophilic domains that reduce water solubility and increase solubility in non-polar organics.

This "push-pull" polarity profile makes single-solvent recrystallization challenging, often necessitating a binary solvent system to balance yield and rejection of impurities.

Solvent Selection Strategy

The selection of a recrystallization solvent is governed by the Van 't Hoff equation , where the solubility difference between high and low temperatures drives recovery. For this sulfonyl aniline, we evaluate three systems:

System A: Ethyl Acetate / n-Heptane (Recommended)

-

Mechanism: Ethyl Acetate (EtOAc) effectively solvates the polar sulfonyl/amine core. n-Heptane acts as an anti-solvent, targeting the lipophilic isopropyl/chloro domains to induce nucleation.

-

Pros: Excellent impurity rejection (especially non-polar sulfides); easy solvent removal (low boiling points).

-

Cons: Requires precise control of anti-solvent addition to avoid "oiling out."

System B: Isopropyl Alcohol (IPA)

-

Mechanism: Single-solvent system. The hydroxyl group of IPA interacts with the sulfonyl oxygen, while the alkyl chain accommodates the lipophilic regions.

-

Pros: Simple process (no anti-solvent ratio to manage); good for scale-up.

-

Cons: Lower recovery yields compared to binary systems; risk of solvolysis if heated for extended periods.

System C: Toluene

-

Mechanism: Solvates via

- -

Pros: Highly effective at removing polar inorganic salts.

-

Cons: Poor solubility of the sulfone at low temperatures leads to rapid, uncontrolled precipitation (occlusion of impurities).

Experimental Protocols

Protocol 1: Solubility Screening Workflow

Objective: To empirically determine the Metastable Zone Width (MSZW) and optimal solvent ratios.

Materials:

-

Crude 5-Chloro-2-(isopropylsulfonyl)aniline (1.0 g per vial)

-

Solvents: EtOAc, Heptane, IPA, Toluene, MeOH.

-

Equipment: H.E.L. PolyBLOCK or standard heating block with magnetic stirring.

Procedure:

-

Saturation: Add solvent to crude solid in 0.5 mL increments at near-reflux temperature until clear.

-

Cooling: Cool at a rate of 1°C/min to 0°C.

-